

The Pharmacological Profile of (+)-BAY-7081: A Cyanopyridone-Based PDE9A Inhibitor

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Compound of Interest

Compound Name: (+)-BAY-7081

Cat. No.: B10858037

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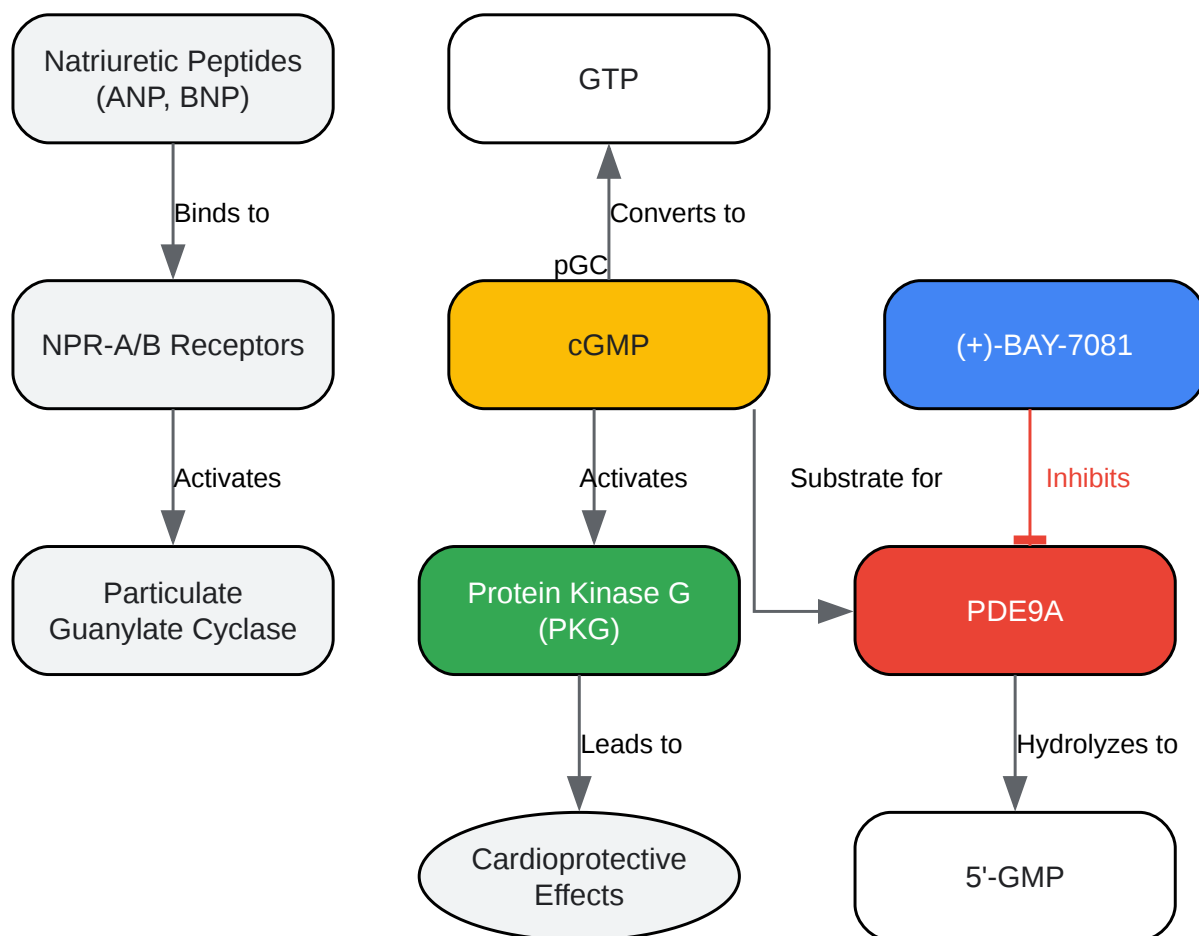
An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-BAY-7081 is a potent, selective, and orally bioavailable inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, **(+)-BAY-7081** modulates intracellular cGMP levels, particularly within the natriuretic peptide signaling pathway, which has shown potential therapeutic benefits in preclinical models of heart failure.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of **(+)-BAY-7081**, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action & Signaling Pathway

(+)-BAY-7081 exerts its pharmacological effect through the potent and selective inhibition of PDE9A. PDE9A is a key regulator of cGMP levels, a crucial second messenger in various physiological processes.[1] The inhibition of PDE9A by **(+)-BAY-7081** leads to an increase in intracellular cGMP, thereby potentiating the downstream effects of the natriuretic peptide signaling pathway. This pathway plays a critical role in cardiovascular homeostasis.



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Caption: Natriuretic Peptide-cGMP Signaling Pathway and Inhibition by **(+)-BAY-7081**.

Data Presentation

In Vitro Potency and Selectivity

The inhibitory activity of **(+)-BAY-7081** against various phosphodiesterase enzymes was determined using biochemical assays. The data highlights the compound's high potency for PDE9A and its selectivity over other PDE isoforms.

Target Enzyme	IC50 (nM)	Selectivity vs. PDE9A
Human PDE9A	15	-
Mouse PDE9A	34	-
Rat PDE9A	42	-
PDE1	735	49-fold
PDE2A	>10,000	>667-fold
PDE3B	>10,000	>667-fold
PDE4B	>10,000	>667-fold
PDE5A	3,570	238-fold
PDE8A	>10,000	>667-fold
PDE10A	1,455	97-fold

Data sourced from Meibom et al., J. Med. Chem. 2022.[\[1\]](#)

Cellular Activity

The cellular potency of **(+)-BAY-7081** was assessed in a cell-based assay designed to measure the inhibition of PDE9A activity within a cellular context.

Assay Type	Cell Line	EC50 (μM)
PDE9A Cell-Based Assay	Recombinant cGMP reporter cell line	1.0

Data sourced from Meibom et al., J. Med. Chem. 2022.[\[1\]](#)

Pharmacokinetic Profile

The pharmacokinetic properties of **(+)-BAY-7081** were evaluated in rats and dogs following intravenous (i.v.) and oral (p.o.) administration.

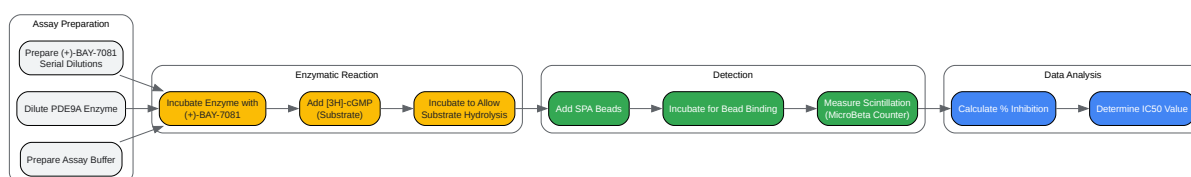
Species	Route	Dose (mg/kg)	CL (L/h/kg)	Vss (L/kg)	MRT (h)	F (%)
Rat	i.v.	0.3	2.4	4.5	1.9	-
p.o.	1.0	-	-	-	61	-
Dog	i.v.	0.3	0.9	3.0	4.0	-
p.o.	1.0	-	-	-	80	-

CL: Clearance; Vss: Volume of distribution at steady state; MRT: Mean residence time; F: Oral bioavailability. Data sourced from Meibom et al., J. Med. Chem. 2022.[1]

Experimental Protocols

PDE9A Inhibition Assay (Scintillation Proximity Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of **(+)-BAY-7081** against PDE9A using a scintillation proximity assay (SPA).



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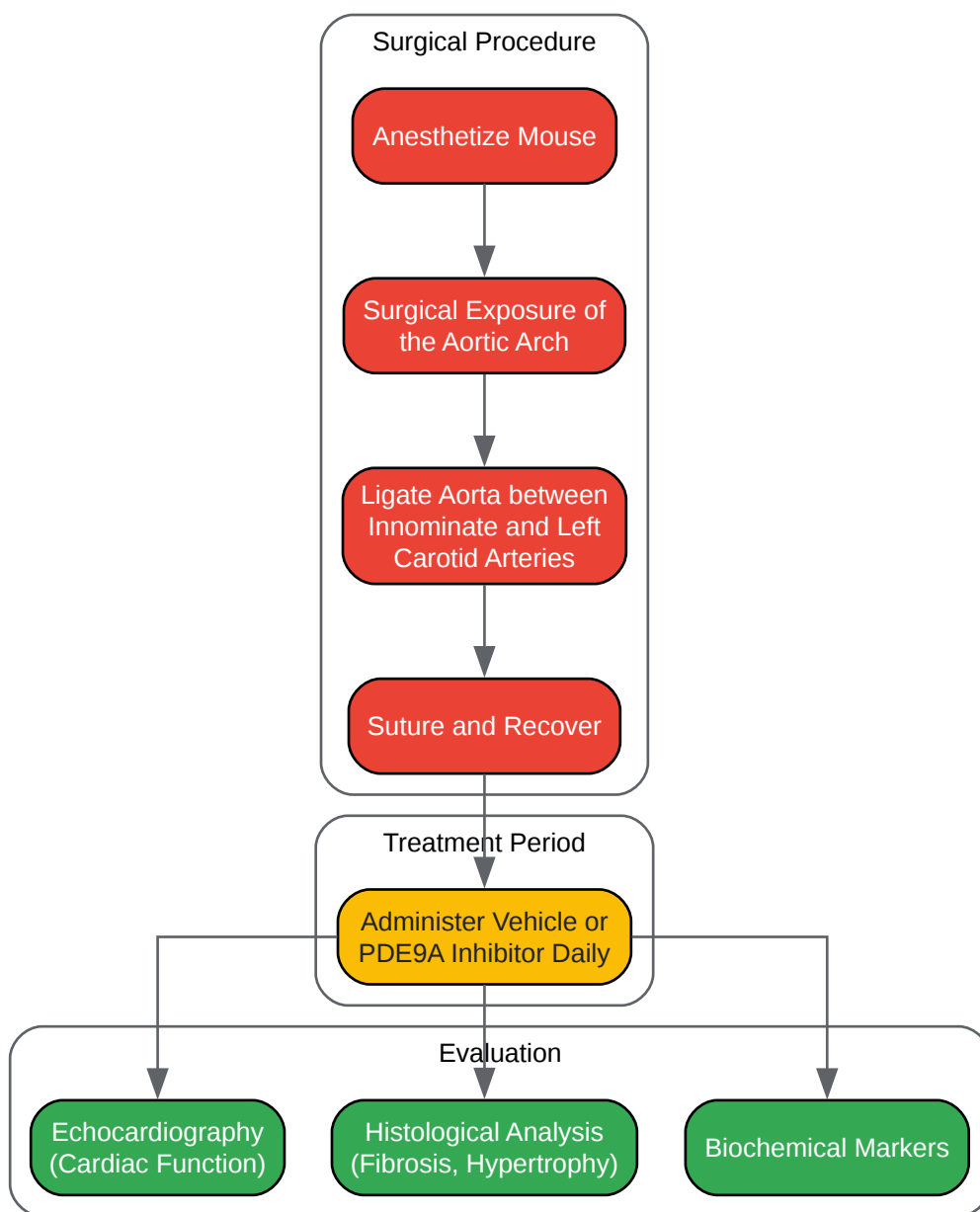
Caption: Experimental Workflow for PDE9A Scintillation Proximity Assay.

Detailed Methodology:

- Reagents: Recombinant human PDE9A, [3H]-cGMP, SPA beads, assay buffer (specific composition to be detailed from supporting information).
- Procedure:
 - A solution of recombinant human PDE9A is pre-incubated with varying concentrations of **(+)-BAY-7081** in an assay buffer at room temperature.
 - The enzymatic reaction is initiated by the addition of [3H]-cGMP.
 - The reaction is allowed to proceed for a defined period at room temperature.
 - The reaction is terminated, and SPA beads are added. The beads are coated with a scintillant and a material that binds to the product of the enzymatic reaction (5'-GMP).
 - The plate is incubated to allow the binding of [3H]-5'-GMP to the SPA beads.
 - The proximity of the tritium isotope to the scintillant on the bead results in light emission, which is quantified using a scintillation counter.
 - The IC50 values are calculated from the concentration-response curves.

In Vivo Efficacy in a Transverse Aortic Constriction (TAC) Mouse Model

The efficacy of a tool compound with a similar mechanism to **(+)-BAY-7081** was evaluated in a murine model of pressure overload-induced heart failure.



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References

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